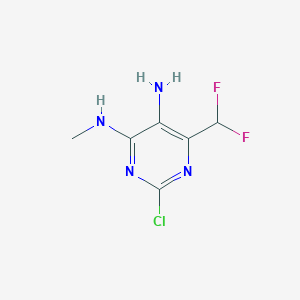
2-Chloro-6-(difluoromethyl)-N4-methylpyrimidine-4,5-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-6-(difluoromethyl)-N4-methylpyrimidine-4,5-diamine is a chemical compound that belongs to the class of pyrimidines Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(difluoromethyl)-N4-methylpyrimidine-4,5-diamine can be achieved through several methods. One common approach involves the reaction of 2-chloro-6-(difluoromethyl)pyrimidine with N4-methylpyrimidine-4,5-diamine under specific conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-6-(difluoromethyl)-N4-methylpyrimidine-4,5-diamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyrimidines, while coupling reactions can produce complex organic molecules.
Applications De Recherche Scientifique
2-Chloro-6-(difluoromethyl)-N4-methylpyrimidine-4,5-diamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and in the development of new chemical entities.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Chloro-6-(difluoromethyl)-N4-methylpyrimidine-4,5-diamine involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-6-(difluoromethyl)-3-methoxy-4-(trifluoromethyl)pyridine
- 2-Chloro-6-methyl-3-(trifluoromethyl)pyridine
Uniqueness
2-Chloro-6-(difluoromethyl)-N4-methylpyrimidine-4,5-diamine is unique due to its specific substitution pattern and the presence of both chloro and difluoromethyl groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C6H7ClF2N4 |
|---|---|
Poids moléculaire |
208.60 g/mol |
Nom IUPAC |
2-chloro-6-(difluoromethyl)-4-N-methylpyrimidine-4,5-diamine |
InChI |
InChI=1S/C6H7ClF2N4/c1-11-5-2(10)3(4(8)9)12-6(7)13-5/h4H,10H2,1H3,(H,11,12,13) |
Clé InChI |
MSABHYOHQAPEQZ-UHFFFAOYSA-N |
SMILES canonique |
CNC1=NC(=NC(=C1N)C(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


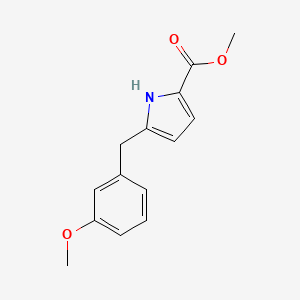


![3-(3-Ethyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)propanoic acid](/img/structure/B11796226.png)
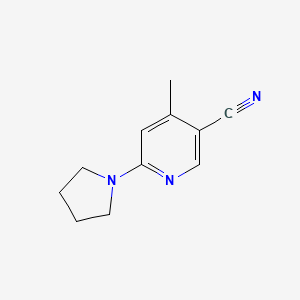
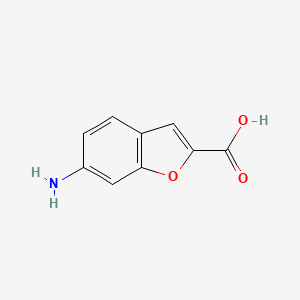

![2-(6-(2,4-Dimethylphenyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid](/img/structure/B11796249.png)

![2-tert-Butyl6-methyl5-oxohexahydro-1H-cyclopenta[c]pyridine-2,6(3H)-dicarboxylate](/img/structure/B11796273.png)
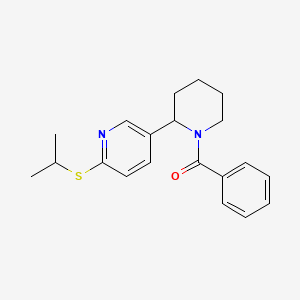

![1-(6-(2,5-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-2-methylpropan-1-amine](/img/structure/B11796304.png)

